![molecular formula C28H23FN4O4 B2965572 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-49-4](/img/structure/B2965572.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C28H23FN4O4 and its molecular weight is 498.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Quinoline derivatives, sharing core structural features with the compound , have been extensively studied for their anticancer properties. For instance, the preparation of anticancer micro-medicine based on quinoline and chitosan with pH-responsive release performance highlights the innovative approach to chemotherapy, especially for oral cancer. The study synthesized a quinoline-structured anticancer prodrug, demonstrating pH-dependent release and significant effectiveness against KB cells, indicating a promising direction for chemotherapy applications (Tian et al., 2018).
Antimicrobial and Antitubercular Activities
Derivatives of quinoline and related heterocycles have been evaluated for their antimicrobial and antitubercular activities. Research has identified novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with significant activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing infectious diseases (Kantevari et al., 2011).
Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have explored the effect of hydrogen bonding on self-assembly processes. These studies also touch upon the antioxidant activities of the compounds, suggesting their utility in combating oxidative stress-related pathological conditions (Chkirate et al., 2019).
Structural and Medicinal Chemistry
Research into the structural aspects of compounds related to the given chemical has provided insights into their properties, interactions, and potential applications. This includes the study of inclusion compounds and salt forms, which can inform drug formulation and delivery strategies. The investigation into the structural properties and the effects of different substitutions on biological activity can guide the design of new therapeutic agents with improved efficacy and safety profiles (Karmakar et al., 2007).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4/c1-17-3-2-4-19(9-17)13-32-14-22-27(21-11-20(29)6-7-23(21)32)31-33(28(22)35)15-26(34)30-12-18-5-8-24-25(10-18)37-16-36-24/h2-11,14H,12-13,15-16H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUJKGNJLYRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
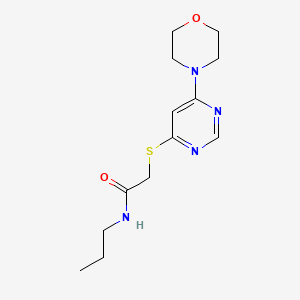
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
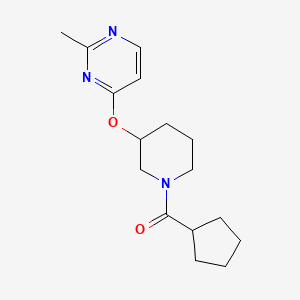
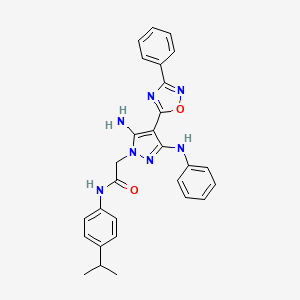
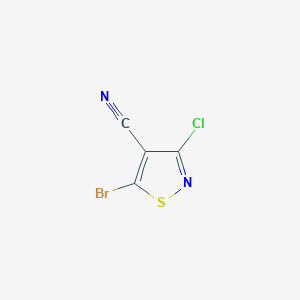
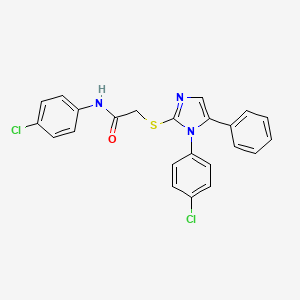

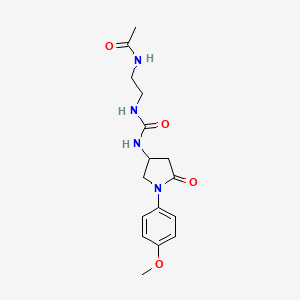
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
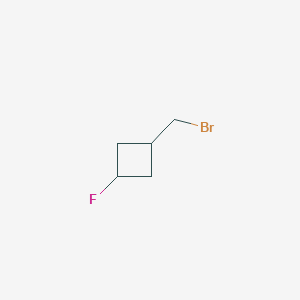
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)